Dehydro Tizanidine

Vue d'ensemble

Description

Dehydro Tizanidine is a metabolite of Tizanidine . Tizanidine is an imidazoline derivative with the agonistic activity of central alpha 2 receptors at both the spinal and supra-spinal levels . It is used to help relax certain muscles in your body. It relieves spasms, cramping, and tightness of the muscles caused by medical problems, such as multiple sclerosis or certain injuries to the spine .

Synthesis Analysis

The synthesis of Tizanidine, the parent compound of Dehydro Tizanidine, has been described in various studies . One method involves the preparation of tizanidine hydrochloride from the tizanidine base, which includes mixing the tizanidine base, a carboxylic acid, and optionally an inert solvent, and preparing a solution of the tizanidine carboxylic acid salt .

Applications De Recherche Scientifique

Skeletal Muscle Relaxant

Tizanidine is a centrally acting alpha-2 adrenoceptor agonist with both antispastic and antispasmodic activity . It shows efficacy in the common indications for all skeletal muscle relaxants (SMRs) . It is widely used in treating musculoskeletal conditions .

Safety Profile

From the perspective of drug safety, tizanidine has lower incidences of adverse events (injury, delirium, encephalopathy, falls, and opioid overdose) compared to baclofen . It has no association with risk of Alzheimer’s disease as with orphenadrine, no risk of serotonin syndrome like metaxalone when comedicated with serotonergic drugs, no significant pharmacokinetic changes in CYP2C19 poor metabolizers unlike diazepam and carisoprodol, and no physically addictive or abuse properties like carisoprodol and diazepam .

Gastroprotection

Tizanidine has additional benefits such as gastroprotection that can improve patient tolerance to nonsteroidal anti-inflammatory agents .

Anti-neuropathic Pain

Tizanidine has shown potential in the treatment of neuropathic pain .

Postoperative Pain Management

Tizanidine is a key component of multimodal analgesia strategy to reduce early postoperative pain .

Anti-tumor Effects

There is some evidence to suggest that Tizanidine may have anti-tumor effects .

New Delivery Systems

New delivery systems of tizanidine are developing to improve the pharmacokinetics of oral products, including buccal patches, transdermal delivery systems, nasal spray, and in situ rectal gel .

Mécanisme D'action

Target of Action

Dehydro Tizanidine, similar to Tizanidine, is an agonist at α2-adrenergic receptor sites . These receptors play a crucial role in the central nervous system, where they modulate the release of various neurotransmitters and influence motor neuron activity .

Mode of Action

Dehydro Tizanidine interacts with its targets, the α2-adrenergic receptors, by binding to them and triggering a response. This interaction results in presynaptic inhibition of motor neurons . The drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Tizanidine is the α2-adrenergic signaling pathway. By acting as an agonist at these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters, thereby inhibiting neuronal firing and muscle spasms .

Pharmacokinetics

Tizanidine has a bioavailability of approximately 40% , is 30% protein-bound, and is metabolized in the liver, primarily by CYP1A2 . The elimination half-life of Tizanidine is between 2.54 hours for the parent compound and 20-40 hours for its inactive metabolites . It is excreted in urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of Dehydro Tizanidine’s action are primarily seen in the reduction of muscle spasticity. By inhibiting the release of excitatory neurotransmitters, Dehydro Tizanidine reduces neuronal firing that leads to muscle spasms . This results in a decrease in muscle tone and an improvement in muscle function.

Action Environment

The action, efficacy, and stability of Dehydro Tizanidine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Dehydro Tizanidine . Additionally, factors such as pH levels, temperature, and the presence of certain ions could potentially affect the stability and action of the drug .

Orientations Futures

Tizanidine, the parent compound of Dehydro Tizanidine, has been shown to be effective in managing spasticity caused by multiple sclerosis, an acquired brain injury, or a spinal cord injury . It has also been shown to be clinically effective in managing patients suffering from chronic neck and lumbosacral neuralgia with a myofascial component to their pain and regional musculoskeletal pain syndromes . Future research may focus on further exploring the therapeutic potential of Tizanidine and its metabolites, including Dehydro Tizanidine.

Propriétés

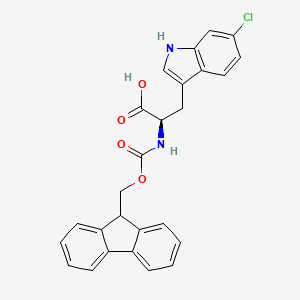

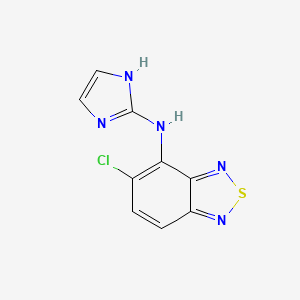

IUPAC Name |

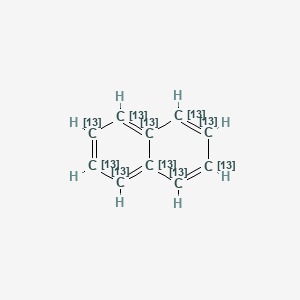

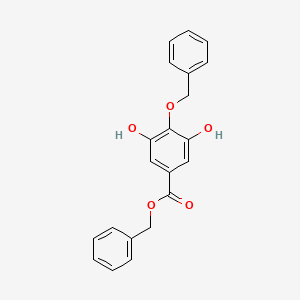

5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXOTSDVJFHVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675663 | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Tizanidine | |

CAS RN |

125292-34-4 | |

| Record name | Dehydro tizanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)